CAY10599
Overview
Description
Preparation Methods
The synthesis of CAY10599 involves multiple steps, starting with the preparation of the biphenyl derivative. The synthetic route typically includes:
Formation of the biphenyl derivative: This involves the coupling of a biphenyl compound with a suitable reagent to introduce the carbonyl group.
Introduction of the quinoline moiety: The quinoline ring is synthesized and then coupled with the biphenyl derivative.
Final coupling and esterification: The final step involves coupling the quinoline derivative with a propylphenoxy compound and esterifying the resulting product to form this compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of large-scale reactors and purification systems .
Chemical Reactions Analysis
CAY10599 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinoline ring or other functional groups within the molecule.
Substitution: The biphenyl and quinoline moieties can undergo substitution reactions to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CAY10599 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the structure-activity relationship of PPARγ agonists.
Biology: Researchers use this compound to investigate the role of PPARγ in cellular processes and metabolic pathways.
Medicine: The compound is studied for its potential therapeutic effects in treating metabolic disorders such as diabetes and obesity.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting PPARγ
Mechanism of Action
CAY10599 exerts its effects by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to the modulation of gene expression involved in glucose and lipid metabolism. The molecular targets include various enzymes and proteins that regulate these metabolic pathways. The activation of PPARγ by this compound results in improved insulin sensitivity and reduced inflammation, making it a potential therapeutic agent for metabolic disorders .
Comparison with Similar Compounds
CAY10599 is similar to other PPARγ agonists such as rosiglitazone and pioglitazone. it is four times more potent than rosiglitazone at the PPARγ receptor, demonstrating an EC50 value of 0.05 micromolar. This high selectivity and potency make this compound a unique compound in its class. Similar compounds include:
Rosiglitazone: Another PPARγ agonist used in the treatment of diabetes.
Pioglitazone: A PPARγ agonist with similar applications in metabolic disorders.
Troglitazone: An older PPARγ agonist that was withdrawn from the market due to safety concerns
This compound’s unique structure and high potency make it a valuable compound for research and potential therapeutic applications.
Biological Activity
CAY10599 is a synthetic compound recognized for its potent biological activity, primarily as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This compound has garnered attention in metabolic research and therapeutic applications due to its selective action and significant effects on various cellular pathways.
This compound is chemically designated as 4-[2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl]phenyl]thiazole-2-carboxylic acid, with a CAS number of 1143573-33-4. It exhibits a high degree of selectivity for PPARγ, with an effective concentration (EC50) of approximately 0.05 µM , making it significantly more potent than other well-known PPARγ agonists like rosiglitazone (EC50 ~0.2 µM) .
Upon binding to PPARγ, this compound initiates a cascade of downstream signaling events that enhance metabolic functions, particularly in glucose metabolism and lipid storage. This activation leads to increased insulin sensitivity and influences adipocyte differentiation . Additionally, studies have shown that this compound can induce apoptosis in specific cell lines, such as HL-60R, with an inhibitory concentration (IC50) of 30 nM , suggesting potential applications in cancer therapy .
Biological Effects
1. Metabolic Regulation:
this compound enhances liver progenitor cell differentiation into hepatocytes by modulating signaling pathways associated with YAP (Yes-associated protein). This modulation is crucial for liver regeneration and cellular responses to stress . The compound's ability to influence metabolic pathways positions it as a valuable tool in addressing conditions related to insulin resistance and obesity.
2. Apoptotic Activity:
The apoptotic effects observed in HL-60R cells indicate that this compound may have therapeutic potential in treating resistant cancer cell lines. Its mechanism involves the activation of PPARγ, which is known to play a role in regulating cell survival and apoptosis .
Comparative Analysis with Other Compounds
This compound's unique potency at PPARγ distinguishes it from other compounds targeting similar receptors. The following table summarizes the comparative potency and characteristics of several notable compounds:
Compound Name | PPAR Target | Potency (EC50) | Unique Features |
---|---|---|---|
This compound | PPARγ | ~0.05 µM | Highly selective; promotes hepatocyte differentiation |
Rosiglitazone | PPARγ | ~0.2 µM | Established anti-diabetic agent |
Pioglitazone | PPARγ | ~0.1 µM | Commonly used for type 2 diabetes |
GW7647 | PPARα | ~0.01 µM | Selective for PPARα; involved in lipid metabolism |
K-975 | PPARγ | ~0.5 µM | Dual agonist for both PPARα and PPARγ |
This compound's distinct action on liver progenitor cells further emphasizes its potential therapeutic advantages, particularly in regenerative medicine contexts .
Case Studies and Research Findings
Recent studies have highlighted the multifaceted biological activities of this compound:
- Liver Regeneration: Research indicates that this compound can promote the differentiation of liver progenitor cells into mature hepatocytes while suppressing YAP signaling pathways, which is critical for effective liver regeneration .
- Cancer Therapeutics: Investigations into the apoptotic effects of this compound on HL-60R cells suggest that it may be beneficial in developing treatments for certain types of cancer resistant to conventional therapies .
Properties
IUPAC Name |
2-methyl-2-[[1-[3-[4-(4-phenylbenzoyl)-2-propylphenoxy]propyl]-3,4-dihydro-2H-quinolin-5-yl]oxy]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41NO5/c1-4-11-30-26-31(36(40)29-19-17-28(18-20-29)27-12-6-5-7-13-27)21-22-34(30)43-25-10-24-39-23-9-14-32-33(39)15-8-16-35(32)44-38(2,3)37(41)42/h5-8,12-13,15-22,26H,4,9-11,14,23-25H2,1-3H3,(H,41,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJGBYOYIUOQEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OCCCN4CCCC5=C4C=CC=C5OC(C)(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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